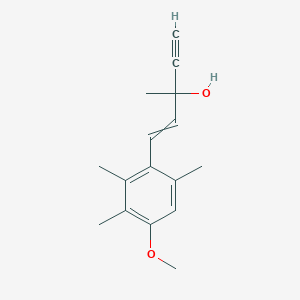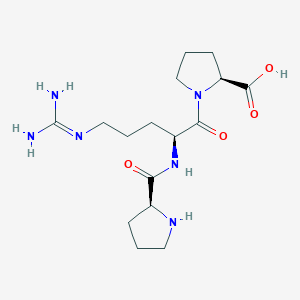
L-Proline, L-prolyl-L-arginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-prolyl-L-arginyl- is a dipeptide composed of L-proline and L-arginine. L-Proline is a non-essential amino acid that plays a crucial role in protein synthesis, particularly in the formation of collagen, which is vital for the proper functioning of joints and tendons . L-Arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide, which is important for cardiovascular health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-arginyl- typically involves the coupling of L-proline and L-arginine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of L-Proline, L-prolyl-L-arginyl- often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage of the final peptide from the resin .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original amino acid forms.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Proline, L-prolyl-L-arginyl- can yield oxo derivatives, while reduction can regenerate the original peptide .
Applications De Recherche Scientifique
L-Proline, L-prolyl-L-arginyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, particularly in wound healing and cardiovascular health.
Industry: Utilized in the production of collagen-based products and as a supplement in cell culture media.
Mécanisme D'action
The mechanism of action of L-Proline, L-prolyl-L-arginyl- involves its incorporation into proteins and peptides, where it contributes to the structural integrity and function of these molecules. L-Proline is known to stabilize protein structures by inducing kinks in peptide chains, while L-Arginine plays a role in nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: A non-essential amino acid involved in collagen synthesis and protein stability.
L-Arginine: A semi-essential amino acid important for nitric oxide synthesis and cardiovascular health.
L-Proline, L-arginylglycyl-L-prolyl-L-arginyl-: A similar dipeptide with additional glycine residues, which may have different biological activities.
Uniqueness
L-Proline, L-prolyl-L-arginyl- is unique due to its specific combination of L-proline and L-arginine, which imparts distinct structural and functional properties. This dipeptide is particularly valuable in research focused on protein structure and function, as well as in therapeutic applications targeting cardiovascular health and wound healing .
Propriétés
Numéro CAS |
56610-49-2 |
|---|---|
Formule moléculaire |
C16H28N6O4 |
Poids moléculaire |
368.43 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N6O4/c17-16(18)20-8-2-5-11(21-13(23)10-4-1-7-19-10)14(24)22-9-3-6-12(22)15(25)26/h10-12,19H,1-9H2,(H,21,23)(H,25,26)(H4,17,18,20)/t10-,11-,12-/m0/s1 |
Clé InChI |
ICTZKEXYDDZZFP-SRVKXCTJSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



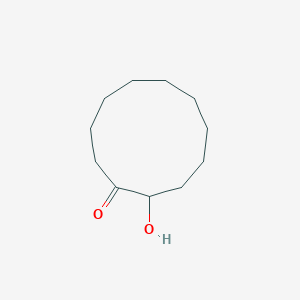
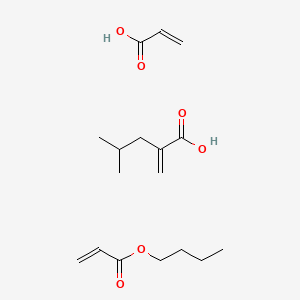
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
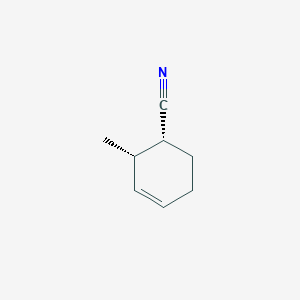
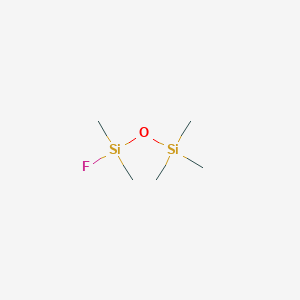
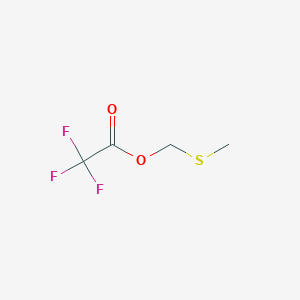
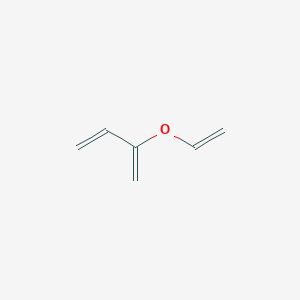
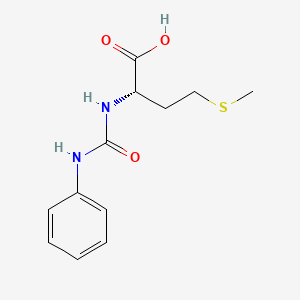
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)

![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
